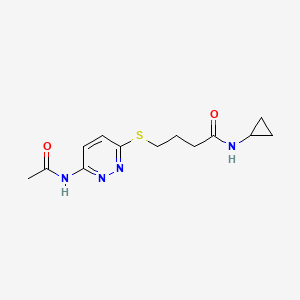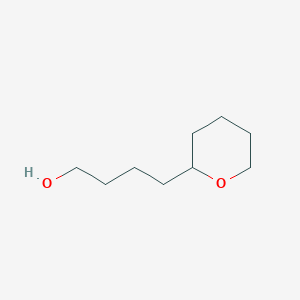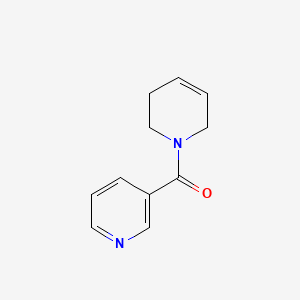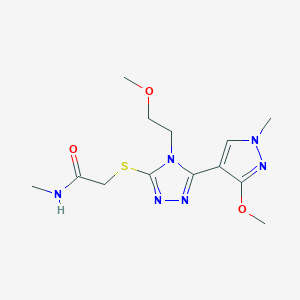
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide has been used in a variety of scientific research applications, including the study of the mechanism of action and biochemical and physiological effects of various compounds. It has been used to investigate the effects of various drugs, including anticonvulsants, antipsychotics, and antiepileptic drugs. It has also been used in studies of the effects of various hormones and neurotransmitters, such as epinephrine, norepinephrine, and serotonin. Additionally, this compound has been used in studies of the effects of various drugs on the central nervous system, including the effects of antipsychotics on the brain.
Mechanism of Action
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of excitatory neurotransmission. It is thought to interact with the NMDA receptor to increase its activity, leading to an increase in excitatory neurotransmission. Additionally, this compound is thought to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function. Additionally, it has been shown to reduce anxiety and improve mood. It has also been shown to reduce inflammation, which can lead to a decrease in pain. Furthermore, this compound has been shown to reduce the risk of seizures in epileptic patients.
Advantages and Limitations for Lab Experiments
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of various compounds. However, this compound has some limitations for lab experiments. It is not suitable for use in humans due to its potential toxicity, and it is not suitable for long-term use due to its short half-life.
Future Directions
The future of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is promising. It has a variety of potential applications in scientific research, and it has already been used in a number of studies. Additionally, it has potential therapeutic applications, such as the treatment of anxiety and depression, and the prevention of seizures. Additionally, further research could be done to investigate the effects of this compound on other receptors and neurotransmitters, such as the GABA and glutamate receptors. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as the treatment of Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to investigate the potential side effects of this compound, and to develop methods to reduce these side effects.
Synthesis Methods
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide can be synthesized using a two-step synthesis process. The first step involves the reaction of benzoxazole-2-thiol with 4-(1-methylpropyl)phenyl ethanamide in a 1:1 molar ratio. This reaction yields the desired product this compound in high yields. The second step involves the purification of the product using column chromatography.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHDUKACRLEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)



![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)
![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)

